2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is a chemical compound with a unique structure that includes a bromine atom, a trifluoroethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole with acetic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group and pyrazole ring play crucial roles in binding to these targets and modulating their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the acetic acid moiety but shares the bromine and trifluoroethyl groups.
2-(4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is unique due to the combination of its bromine atom, trifluoroethyl group, and pyrazole ring, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H6BrF3N2O2 |
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Molecular Weight |
287.03 g/mol |
IUPAC Name |
2-[4-bromo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H6BrF3N2O2/c8-4-2-13(3-7(9,10)11)12-5(4)1-6(14)15/h2H,1,3H2,(H,14,15) |
InChI Key |
PDFUUCPXOZMLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)Br |
Origin of Product |
United States |
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